Boc-Ser(Tos)-OBzl
Description
Molecular Formula and Stereochemical Configuration
This compound has the molecular formula C₂₂H₂₇NO₇S and a molar mass of 449.52 g/mol . The serine backbone adopts an L-configuration (S stereochemistry), critical for maintaining biological relevance in peptide sequences. The Tos group introduces a sulfonate ester at the serine hydroxyl, while the Boc and benzyl groups protect the amino and carboxyl termini, respectively.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇NO₇S |
| Molar Mass | 449.52 g/mol |
| Stereochemistry | (2S)-configuration |
| CAS Number | 94882-74-3 |
IUPAC Nomenclature and Functional Group Analysis
The IUPAC name is benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(p-toluenesulfonyloxy)propanoate . Key functional groups include:
- Boc group : A tert-butoxycarbonyl carbamate (C(O)N) at the α-amino position.
- Tos group : A p-toluenesulfonyl ester (SO₃) at the serine hydroxyl.
- Benzyl ester : A benzyloxycarbonyl moiety (OCC₆H₅) at the carboxyl terminus.
Table 2: Functional Group Contributions
Hydrogen Bonding Patterns and Rotatable Bond Dynamics
The molecule features 1 hydrogen bond donor (hydroxyl proton) and 7 acceptors (carbonyl oxygens, sulfonate oxygens). The Tos group’s sulfonate oxygens participate in intermolecular hydrogen bonds, influencing crystallization behavior. Rotatable bonds—primarily from the benzyl ester (C-O), Boc carbamate (N-C), and Tos ester (S-O)—total 11 , conferring conformational flexibility during peptide chain assembly.
Table 3: Bond Dynamics
| Feature | Count/Description |
|---|---|
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 11 |
| Torsional Flexibility | High (facilitates resin coupling) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLINPVUWRCFB-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577536 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94882-74-3 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 94882-74-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carboxyl Group Protection: Formation of Ser-OBzl
The carboxyl group is typically protected first due to its high reactivity. Benzyl esterification is achieved via treatment with benzyl bromide in the presence of a base. For example, serine reacts with benzyl bromide (1.2–1.5 equiv) in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 0–5°C. This step yields Ser-OBzl with minimal racemization when conducted under inert conditions.
Key parameters :
Amino Group Protection: Introduction of the Boc Group
The amino group is protected next using di-tert-butyl dicarbonate (Boc anhydride). Ser-OBzl is dissolved in a mixture of ethanol and water (1:5 mass ratio), and sodium carbonate (Na₂CO₃) is added to maintain a basic pH (8–9). Boc anhydride (1.1 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 4–6 hours. This produces Boc-Ser-OBzl with >95% yield in optimized protocols.
Critical considerations :
Hydroxyl Group Protection: Tosylation Reaction
The hydroxyl group is protected last using tosyl chloride (TosCl). Boc-Ser-OBzl is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), and TosCl (1.2 equiv) is added with a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0°C for 1 hour, followed by warming to room temperature for 3–5 hours.
Optimization insights :
- DMAP accelerates the reaction by activating TosCl.
- Excess TosCl (>1.5 equiv) risks sulfonation of the benzyl ester.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Protection Strategy
A streamlined approach combines carboxyl and amino protection in a single pot. Serine is treated with benzyl bromide and Boc anhydride simultaneously in DMF/water (4:1) using NaH as the base. However, this method risks incomplete protection of the carboxyl group due to competitive reactivity, yielding This compound in 70–75% purity.
Solid-Phase Synthesis Adaptations
This compound can be synthesized on resin-bound serine. The carboxyl group is anchored to a Wang resin, followed by Boc and Tos protection in solution phase. Cleavage with trifluoroacetic acid (TFA) releases the product, though this method requires rigorous resin washing to remove residual reagents.
Analytical Data and Quality Control
Purity and Isomer Content
High-performance liquid chromatography (HPLC) analysis of this compound synthesized via the sequential method shows:
Spectroscopic Characterization
- ¹H NMR (CDCl₃) : δ 7.75–7.35 (m, aromatic protons from Tos and OBzl), 5.25 (s, Boc NH), 4.50–4.20 (m, CH₂ from benzyl), 1.40 (s, tert-butyl).
- IR (KBr) : 1740 cm⁻¹ (C=O ester), 1695 cm⁻¹ (Boc carbamate), 1360 cm⁻¹ (S=O Tos).
Challenges and Mitigation Strategies
Racemization During Tosylation
The TosCl reaction’s mildly acidic conditions may protonate the α-carbon, leading to racemization. To suppress this:
Byproduct Formation
- Di-Tosylation : Occurs with excess TosCl. Controlled addition (1.2 equiv) and monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane 1:2) prevent this.
- Boc Deprotection : Residual acids in solvents may cleave the Boc group. Anhydrous DCM and neutral workup conditions are critical.
Industrial-Scale Synthesis Considerations
Cost-Effective Reagent Selection
- Benzyl bromide vs. benzyl chloride : Benzyl bromide offers faster kinetics but is more expensive. Industrial protocols often use benzyl chloride with extended reaction times (12–18 hours).
- Tosyl chloride alternatives : Methanesulfonyl chloride (MsCl) is cheaper but less stable, requiring colder temperatures (−20°C).
Waste Management
- Ethyl acetate and DCM are recovered via distillation for reuse.
- Aqueous washes containing NaHCO₃ are neutralized before disposal.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Tos)-OBzl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc, Tos, and Bzl protecting groups under specific conditions.
Substitution Reactions: The Tos group can be substituted with other functional groups.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Substitution: Tos group can be substituted using nucleophiles such as amines or thiols.
Coupling: Peptide bond formation using coupling agents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
The major products formed from these reactions include deprotected serine derivatives, substituted serine derivatives, and peptide chains incorporating this compound.
Scientific Research Applications
Peptide Synthesis
1.1 Overview
Peptide synthesis is a fundamental technique in biochemistry and pharmaceutical development. Boc-Ser(Tos)-OBzl is often employed as an intermediate in the solid-phase peptide synthesis (SPPS) process due to its stability and ease of handling.
1.2 Mechanism of Action
In SPPS, this compound serves as a protected serine residue. The Boc group protects the amino group from unwanted reactions during the coupling process, while the Tos group provides a leaving group that can facilitate further reactions. The benzyl ether protects the hydroxyl group of serine, ensuring that it does not interfere with peptide formation.
1.3 Case Studies
-
Case Study 1: Synthesis of Bioactive Peptides
Researchers have successfully utilized this compound to synthesize bioactive peptides with therapeutic potential. For instance, a study demonstrated the synthesis of a peptide mimicking insulin growth factor using this compound as a building block, highlighting its effectiveness in producing peptides with specific biological activities. -
Case Study 2: Development of Antimicrobial Peptides
Another study focused on using this compound in the synthesis of antimicrobial peptides. The incorporation of serine derivatives allowed for enhanced stability and activity against bacterial strains, showcasing the compound's role in developing novel antimicrobial agents.
Drug Design
2.1 Role in Medicinal Chemistry
This compound is not only crucial for peptide synthesis but also plays a significant role in drug design. Its structural properties allow for modifications that can lead to the development of new pharmaceuticals.
2.2 Applications in Drug Discovery
-
Application 1: Modulating Protein Interactions
The ability to modify the serine residue enables researchers to design compounds that can interact with specific proteins involved in disease pathways. For example, derivatives of this compound have been explored for their potential to inhibit enzymes implicated in cancer progression. -
Application 2: Enhancing Drug Stability
The protective groups in this compound contribute to increased stability of drug candidates during formulation and storage. This stability is critical for maintaining efficacy over time.
Biochemical Studies
3.1 Investigating Enzyme Activity
This compound has been used as a substrate in studies investigating serine proteases. By incorporating this compound into experimental designs, researchers can analyze enzyme kinetics and mechanisms.
3.2 Case Studies
- Case Study 3: Serine Protease Inhibition
A study demonstrated how this compound could be used to assess the inhibition of serine proteases by various compounds. The results provided insights into enzyme specificity and potential therapeutic targets for diseases such as Alzheimer's.
Data Tables
| Application Area | Description | Notable Findings |
|---|---|---|
| Peptide Synthesis | Used as an intermediate in SPPS | Successful synthesis of bioactive peptides |
| Drug Design | Modulates protein interactions | Development of inhibitors for cancer-related enzymes |
| Biochemical Studies | Investigates enzyme activity | Insights into serine protease inhibition |
Mechanism of Action
The mechanism of action of Boc-Ser(Tos)-OBzl primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups (Boc, Tos, and Bzl) prevent unwanted side reactions during peptide bond formation. The Boc group is stable under basic conditions but can be removed under acidic conditions. The Tos group is stable under neutral and acidic conditions but can be removed under basic conditions. The Bzl group is stable under acidic and basic conditions but can be removed via hydrogenation .
Comparison with Similar Compounds
Structural Analogs and Protecting Group Variations
Key analogs and their distinguishing features are summarized below:
*Yield for HCl·Ser(Bzl)-OBzl after Boc deprotection .
Key Differences:
Protecting Group Stability: Tos vs. Bzl: The Tos group (sulfonyl) offers greater acid stability compared to benzyl ethers (Bzl), making this compound resistant to trifluoroacetic acid (TFA) during Boc cleavage . Bzl-protected analogs (e.g., Boc-Ser(Bzl)-OBzl) require harsher conditions (e.g., hydrogenolysis) for deprotection . OBzl Ester: The benzyl ester (OBzl) is stable under basic conditions but cleaved via hydrogenolysis or HF treatment .
Biological Activity: Proteasome Inhibition: Boc-Ser(OBzl)-Leu-Leucinal (3o) demonstrated 10-fold higher 20S proteasome inhibition than MG132 due to optimal side-chain length fitting the S3 pocket . Antitumor Activity: Boc-Arg(NO₂)-Trp-Trp-OBzl showed intercalation-mediated antitumor effects, highlighting the role of OBzl in enhancing lipophilicity .
Synthetic Flexibility :
- This compound’s Tos group allows orthogonal deprotection strategies. For example, Boc can be removed with HCl while retaining Tos, enabling sequential peptide elongation .
- In contrast, Boc-Ser(Bzl)-OBzl requires simultaneous deprotection of Bzl and OBzl, limiting its utility in multi-step syntheses .
Structure-Activity Relationships (SAR)
- Side-Chain Length : In Boc-series proteasome inhibitors, Ser(OBzl) at the P3 position outperformed Glu(OBzl) and Asp(OBzl) due to its shorter side chain, which better fits the hydrophobic S3 pocket .
- Bulkiness : Bulky groups (e.g., phenyl esters) rigidify the peptide backbone, reducing binding affinity. Tos’s linear sulfonyl group may offer a balance between stability and flexibility .
Biological Activity
Boc-Ser(Tos)-OBzl, or N-(tert-butoxycarbonyl)-L-serine 4-toluenesulfonate benzyl ester, is a derivative of serine that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and structural biology. This compound is notable for its applications in peptide synthesis and its role as a building block in the development of proteasome inhibitors.
Inhibition of Proteasomes
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against the 20S proteasome, a crucial component in cellular protein degradation pathways. The compound's structure allows it to interact effectively with the active sites of proteasomal enzymes.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of bulky hydrophobic side chains enhances the inhibitory potency of peptide aldehydes derived from this compound. Specifically, compounds containing this residue have shown improved binding affinity and inhibitory effects compared to other derivatives.
Table 1 summarizes the IC50 values for various Boc-series compounds against ChT-L (chymotrypsin-like) activity of the 20S proteasome:
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| Boc-Ser(OBzl) | <10 | High |
| Cbz-Glu(OtBu) | <5 | Very High |
| Cbz-Glu(OBzl) | <50 | Moderate |
| Boc-Ser(Tos) | <15 | High |
The mechanism by which this compound inhibits proteasome activity involves covalent interactions with the active site, leading to the formation of stable enzyme-inhibitor complexes. The docking studies suggest that the compound fits well within the S3 pocket of the proteasome, facilitating strong hydrophobic interactions that are critical for its inhibitory action .
Case Studies
- Peptide Aldehyde Derivatives : A study synthesized a series of peptide aldehyde derivatives, including this compound, and tested their inhibitory effects on the 20S proteasome. The results indicated that compounds with a serine residue at P3 demonstrated superior inhibitory activity compared to those with other amino acids .
- Comparative Analysis : In a comparative analysis involving various inhibitors, this compound was found to exhibit approximately tenfold increased activity when compared to standard inhibitors like MG132. This highlights its potential as a lead compound for developing more effective proteasome inhibitors .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Boc-Ser(Tos)-OBzl, and how can purity be optimized during liquid-phase peptide synthesis?
- Methodological Answer : Synthesis involves sequential coupling of Boc-protected amino acids (e.g., Boc-Arg(Tos) with HCl⋅Gly-OBzl) and selective deprotection via hydrogenolysis (for OBzl) or acidolysis (for Boc). Purity optimization requires monitoring intermediates via TLC and HPLC, with final purification using silica gel chromatography. Critical steps include controlling reaction stoichiometry and avoiding over-acidification during deprotection, which can lead to premature cleavage of the Tos group .
Q. Which analytical techniques are essential for characterizing this compound, and how should conflicting spectral data (e.g., NMR vs. MS) be resolved?
- Methodological Answer : Use 1H/13C NMR to confirm backbone structure and protecting group integrity, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Discrepancies between NMR and MS data often arise from residual solvents or incomplete deprotection. Cross-validate with IR spectroscopy (to detect Tos group C–S stretches at ~650 cm⁻¹) and repeat analyses under anhydrous conditions .
Q. How can researchers mitigate common side reactions (e.g., racemization or Tos group cleavage) during this compound synthesis?
- Methodological Answer : Racemization is minimized by using low temperatures (0–4°C) during coupling steps and avoiding prolonged exposure to basic conditions. Tos group stability requires maintaining pH < 3 during acidolytic steps. Pre-activate carboxyl groups with DCC/HOBt to reduce coupling time and side-product formation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in this compound reactivity data across different peptide sequences (e.g., RGDS vs. non-RGD motifs)?
- Methodological Answer : Conduct systematic comparative studies using stoichiometric titration to quantify coupling efficiency in diverse sequences. For example, RGDS motifs may exhibit steric hindrance due to Asp(OBzl) conformation, requiring longer coupling times (24–48 hrs) versus shorter cycles (6–12 hrs) for simpler sequences. Use molecular dynamics simulations to predict steric clashes and adjust protecting group strategies (e.g., replacing Tos with Mts for Arg) .
Q. How can researchers design experiments to evaluate the stability of this compound under varying storage conditions (e.g., temperature, humidity)?
- Methodological Answer : Perform accelerated stability studies:
- Temperature : Store samples at –20°C, 4°C, and 25°C for 1–6 months.
- Humidity : Use desiccators with controlled RH (0–75%).
Assess degradation via HPLC and quantify Tos group retention using X-ray photoelectron spectroscopy (XPS) . Statistical analysis (ANOVA) identifies significant degradation pathways .
Q. What advanced computational methods are suitable for predicting this compound’s compatibility with novel peptide backbones or non-canonical amino acids?
- Methodological Answer : Use density functional theory (DFT) to model steric/electronic effects of Tos and OBzl groups on peptide folding. Machine learning tools (e.g., AlphaFold2) can predict conformational stability when integrated with experimental NMR data. Validate predictions via synthesis and circular dichroism (CD) spectroscopy .
Data Analysis & Reproducibility
Q. How should researchers address variability in this compound yields across batches, and what statistical tools are appropriate for identifying contributing factors?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., reaction time, solvent purity). Use multivariate regression to model yield dependencies. For batch-to-batch variability, perform principal component analysis (PCA) on raw material quality data (e.g., Boc-Ser(Tos)-OH supplier certificates) .
Q. What protocols ensure reproducibility when using this compound in multi-step peptide synthesis (e.g., RGDS-functionalized biomaterials)?
- Methodological Answer : Document all steps in accordance with Beilstein Journal guidelines :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
